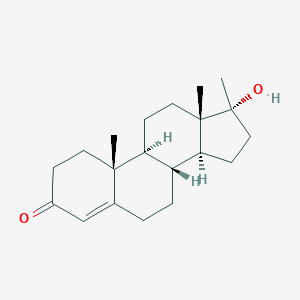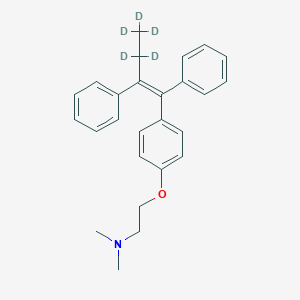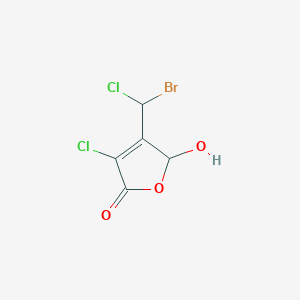
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Overview
Description
The compound of interest, 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1), is a brominated analogue of the environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). MX and its analogues, including BMX-1, have been identified in chlorinated drinking water and are known for their strong mutagenic properties, which have raised concerns regarding their presence in the environment and their potential health impacts .
Synthesis Analysis
The synthesis of BMX-1, along with other brominated analogues of MX, has been improved through a simplified procedure starting from a common precursor. This advancement in the synthesis process is significant as it allows for the creation of these compounds in a more efficient and potentially more cost-effective manner, which is crucial for further studies and environmental monitoring .
Molecular Structure Analysis
While the specific molecular structure of BMX-1 is not detailed in the provided papers, the related compound MX and its derivatives have been studied extensively. The molecular structure of MX has been shown to play a critical role in its mutagenic activity, with the presence of chlorine atoms and the hydroxyl group being particularly influential. The stepwise removal of these groups from MX has been shown to result in a significant decrease in mutagenicity, highlighting the importance of the molecular structure in determining the biological activity of these compounds .
Chemical Reactions Analysis
The formation of MX and its analogues, such as BMX-1, occurs through the chlorination of phenolic compounds, which are related to aromatic units found in aquatic humus. The process is pH-dependent, with a higher yield of MX being produced at lower pH levels. This suggests that the chemical reactions leading to the formation of these mutagens are influenced by environmental conditions, which could affect their concentration and distribution in natural waters .
Physical and Chemical Properties Analysis
MX is known to be a potent mutagen that is present in chlorinated drinking water at very low concentrations, often in the parts per trillion range. Its detection and quantification are challenging due to these low concentrations. However, a new derivatization method using 2-propanol has been developed to improve the detection capabilities of gas chromatography-mass spectrometry (GC-MS) for MX, which may also be applicable to its analogues like BMX-1. This method enhances the sensitivity of the detection, making it possible to monitor these compounds more effectively in drinking water .
Scientific Research Applications
Synthesis and Derivatives
The compound 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1) is synthesized from a common precursor, highlighting its chemical versatility. This synthesis is part of research exploring brominated analogues of environmental mutagens (Lloveras et al., 2000).
Mutagenicity and Genotoxicity Studies
Extensive studies have been conducted on the mutagenic and genotoxic properties of chlorohydroxyfuranones (CHFs), a group to which this compound belongs. It's shown that various CHFs exhibit genotoxic effects in in vitro assays, contributing to our understanding of environmental mutagens and their potential health impacts (Le Curieux et al., 1999).
Environmental Monitoring and Analysis
Research has also focused on the detection and quantification of BMX-1 and related compounds in chlorinated drinking water. Studies reveal their presence in water and discuss methodologies for their accurate quantification, emphasizing the importance of monitoring these compounds in environmental health (Hemming et al., 1986); (Suzuki & Nakanishi, 1995).
properties
IUPAC Name |
3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQLLUPRMECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021525 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
CAS RN |
132059-51-9 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



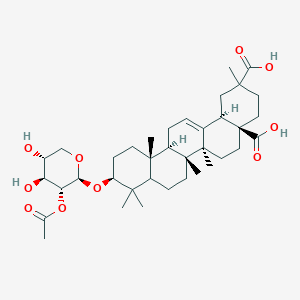
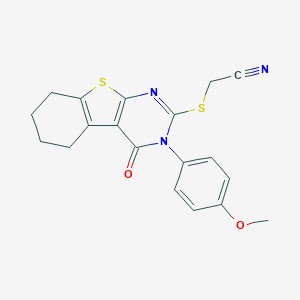
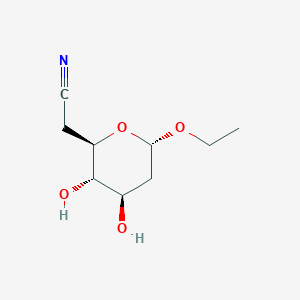
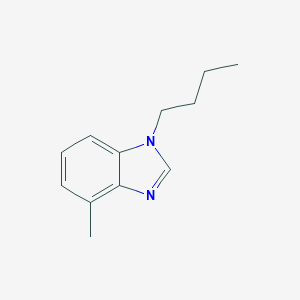
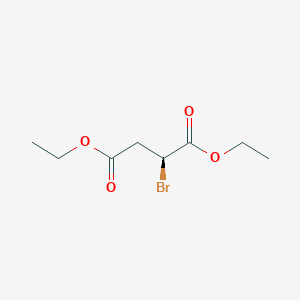
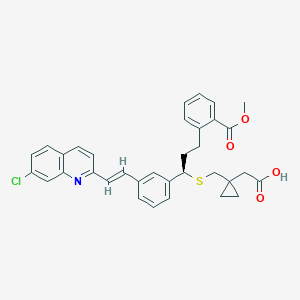
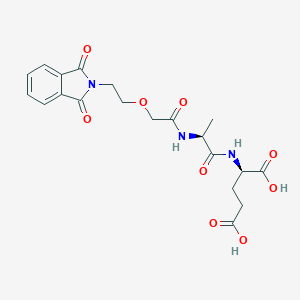
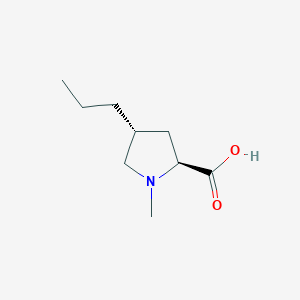
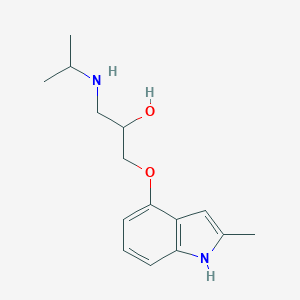
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
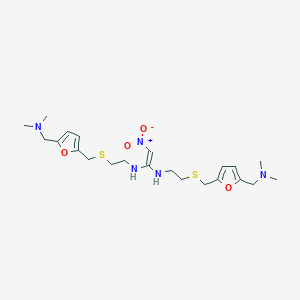
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
